2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene
Description
2-Bromo-4-ethyl-1-(2-methoxyethoxy)benzene is a substituted aromatic compound featuring a bromine atom at position 2, an ethyl group at position 4, and a 2-methoxyethoxy group at position 1 of the benzene ring. The 2-methoxyethoxy substituent is a polar ether group that enhances solubility in organic solvents, while the bromine atom serves as a reactive site for further functionalization (e.g., cross-coupling reactions). This compound is typically synthesized via nucleophilic substitution or catalytic etherification reactions, as demonstrated in procedures involving brominated phenols and alkoxy precursors . Its structural complexity and reactivity make it valuable in pharmaceutical and materials science research, particularly as a building block for bioactive molecules or ligands.
Properties
IUPAC Name |
2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-9-4-5-11(10(12)8-9)14-7-6-13-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDSYSCLUFMRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCOC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene typically involves the bromination of 4-ethyl-1-(2-methoxyethoxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of 2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1-(2-methoxyethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-ethyl-1-(2-methoxyethoxy)phenol or 4-ethyl-1-(2-methoxyethoxy)aniline.
Oxidation: Formation of 4-ethyl-1-(2-methoxyethoxy)benzaldehyde or 4-ethyl-1-(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 4-ethyl-1-(2-methoxyethoxy)benzene.
Scientific Research Applications
2-Bromo-4-ethyl-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group is oxidized through a series of electron transfer steps, often involving the formation of intermediate radicals or carbocations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene with analogous brominated aromatic ethers, focusing on substituent effects, synthetic routes, and applications.
Reactivity and Electronic Effects
- Bromine Position : The ortho-bromine in 2-bromo-4-ethyl-1-(2-methoxyethoxy)benzene creates steric hindrance, slowing electrophilic substitution but enhancing Suzuki-Miyaura coupling efficiency compared to para-brominated analogs like 4-bromo-2-ethyl-1-methoxybenzene .
- Ether Substituents : The 2-methoxyethoxy group (polar, flexible chain) increases solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to rigid benzyloxy or bulky 2-ethylhexyloxy groups .
- Alkyl vs. Aryl Groups : Ethyl substituents (electron-donating via inductive effect) slightly deactivate the benzene ring compared to benzyloxy groups (electron-withdrawing resonance effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
